N-(1-benzylpiperidin-4-yl)-N-methyl-3-propan-2-yloxypyridin-2-amine;(Z)-but-2-enedioic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of U-101958 maleate involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. The key steps include:
- Formation of the piperidine ring.
- Introduction of the benzyl and aminomethyl groups.
- Attachment of the isopropoxy-pyridyl group.
- Formation of the maleate salt by reacting the free base with maleic acid .
Industrial Production Methods
Industrial production methods for U-101958 maleate are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through crystallization and purification techniques .
Chemical Reactions Analysis
Types of Reactions
U-101958 maleate primarily undergoes substitution reactions due to the presence of the piperidine ring and the pyridyl group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. Conditions typically involve organic solvents and mild temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can modify the functional groups on the molecule .
Scientific Research Applications
U-101958 maleate has been extensively studied for its applications in various fields:
Chemistry: Used as a ligand in receptor binding studies to understand dopamine receptor interactions.
Biology: Employed in cellular assays to investigate its effects on dopamine receptor signaling pathways.
Medicine: Explored as a potential antipsychotic agent due to its selective antagonism of dopamine D4 receptors.
Industry: Utilized in the development of new therapeutic agents targeting dopamine receptors
Mechanism of Action
U-101958 maleate exerts its effects by selectively binding to dopamine D4 receptors. This binding inhibits the receptor’s activity, which can modulate dopamine signaling in the brain. The compound acts as an antagonist, blocking the receptor and preventing dopamine from exerting its effects. This mechanism is particularly relevant in the context of antipsychotic treatments, where dopamine dysregulation is a key factor .
Comparison with Similar Compounds
Similar Compounds
L-745,870: Another selective dopamine D4 receptor antagonist with similar binding properties.
U-99363E: A compound with high affinity for dopamine D1 receptors, structurally related to U-101958
Uniqueness
U-101958 maleate is unique due to its high selectivity for dopamine D4 receptors and its potential antipsychotic properties. Its ability to act as an antagonist at these receptors distinguishes it from other compounds that may have broader or less specific receptor interactions .
Properties
CAS No. |
224170-09-6 |
---|---|
Molecular Formula |
C25H33N3O5 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-N-methyl-3-propan-2-yloxypyridin-2-amine;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C21H29N3O.C4H4O4/c1-17(2)25-20-10-7-13-22-21(20)23(3)19-11-14-24(15-12-19)16-18-8-5-4-6-9-18;5-3(6)1-2-4(7)8/h4-10,13,17,19H,11-12,14-16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
KPYPLDPMBWPEBO-BTJKTKAUSA-N |
Isomeric SMILES |
CC(C)OC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O |
SMILES |
CC(C)OC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CC(C)OC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
U-101958 Maleate, U 101958 Maleate, U101958 Maleate, U101958, U 101958, U-101958 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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